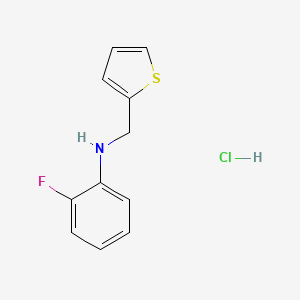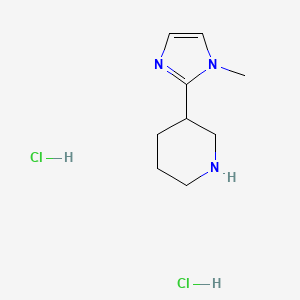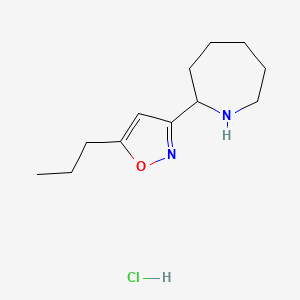amine CAS No. 1509239-12-6](/img/structure/B1407427.png)
[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactions
Synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils
A study by Morita, Tanaka, and Takagi (1983) explored the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracil and its derivatives, which involved reactions of various compounds including 4-methoxycoumarin. This illustrates the utility of specific bromo-methoxyphenyl compounds in synthesizing complex chemical structures (Morita, Tanaka, & Takagi, 1983).
Pharmacokinetics and Toxicology of NBOMe Derivatives
Richter et al. (2019) conducted an in-depth study on the toxicokinetics and analytical toxicology of NBOMe derivatives, including N-[(2-methoxyphenyl)methyl] analogues. This research provides insights into the metabolism, enzyme involvement, and plasma protein binding of these compounds, contributing to our understanding of their pharmacological and toxicological profiles (Richter et al., 2019).
Synthesis and Application in Anticoccidial Agents
Georgiadis (1976) reported the synthesis of compounds involving amine addition to specific methoxyphenyl derivatives, which showed significant activity as coccidiostats. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Georgiadis, 1976).
Biochemical Studies
Study on Monoamine Oxidase Inhibitors
Ferguson and Keller (1975) synthesized and tested a series of 4-methoxy-beta-hydroxyphenethylamines, including N-methylated derivatives, for their monoamine oxidase inhibiting activity. Their findings contribute to the understanding of biochemical pathways and potential therapeutic applications (Ferguson & Keller, 1975).
Antibacterial Properties of Bromophenol Derivatives
Research by Xu et al. (2003) on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including methoxyphenyl compounds, revealed significant antibacterial activities. This study highlights the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEDAXCBPALPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)


![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)




![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407364.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)